![molecular formula C14H24N2O3S2 B2990418 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 952983-53-8](/img/structure/B2990418.png)
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a methoxyethyl group, a sulfonamide group, and a methylthiophene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, methoxyethyl group, sulfonamide group, and methylthiophene group would all contribute to its three-dimensional structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, the piperidine ring can participate in reactions like alkylation, acylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in water .Scientific Research Applications
I have conducted several searches to find detailed scientific research applications for the compound N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide , but unfortunately, the available information does not provide specific applications. However, based on what is known about piperidine derivatives, they are important synthetic medicinal blocks for drug construction due to their structure which includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .
To find unique applications for this compound, researchers typically explore its potential in various fields such as:
Mechanism of Action
Target of Action
The primary target of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide acts as an inhibitor of the Lp-PLA2 enzyme . The inhibition of Lp-PLA2 prevents the formation of lysophosphatidylcholine, a component of the fatty streaks that contribute to atherosclerosis .
Biochemical Pathways
The inhibition of Lp-PLA2 affects the biochemical pathway involved in the formation of atherosclerotic plaques. By preventing the formation of lysophosphatidylcholine, the compound disrupts the development of these plaques .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound would significantly impact its bioavailability .
Result of Action
The inhibition of Lp-PLA2 by N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide can potentially reduce the risk of developing atherosclerosis . This is due to the reduced formation of atherosclerotic plaques.
Safety and Hazards
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S2/c1-12-3-4-14(20-12)21(17,18)15-11-13-5-7-16(8-6-13)9-10-19-2/h3-4,13,15H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNWACUDTCPZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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